Cas no 89790-29-4 (3-Butoxy-benzoyl chloride)
3-Butoxy-benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzoyl chloride,3-butoxy-
- 3-Butoxybenzoyl chloride
- 3-Butoxy-benzoyl chloride
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- MDL: MFCD11939565
- Inchi: InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3
- InChI Key: GPWJITZVIMLMNX-UHFFFAOYSA-N
- SMILES: CCCCOC1=CC=CC(=C1)C(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
3-Butoxy-benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B789293-50mg |
3-Butoxy-benzoyl chloride |
89790-29-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B789293-100mg |
3-Butoxy-benzoyl chloride |
89790-29-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B789293-500mg |
3-Butoxy-benzoyl chloride |
89790-29-4 | 500mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB378256-500 mg |
3-Butoxy-benzoyl chloride |
89790-29-4 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB378256-1 g |
3-Butoxy-benzoyl chloride |
89790-29-4 | 1g |
€322.50 | 2023-06-20 | ||
| abcr | AB378256-5 g |
3-Butoxy-benzoyl chloride |
89790-29-4 | 5g |
€907.00 | 2023-06-20 | ||
| abcr | AB378256-500mg |
3-Butoxy-benzoyl chloride; . |
89790-29-4 | 500mg |
€269.00 | 2025-04-15 | ||
| abcr | AB378256-1g |
3-Butoxy-benzoyl chloride; . |
89790-29-4 | 1g |
€317.00 | 2025-04-15 | ||
| abcr | AB378256-5g |
3-Butoxy-benzoyl chloride; . |
89790-29-4 | 5g |
€877.00 | 2025-04-15 | ||
| abcr | AB378256-10g |
3-Butoxy-benzoyl chloride; . |
89790-29-4 | 10g |
€1357.00 | 2025-04-15 |
3-Butoxy-benzoyl chloride Suppliers
3-Butoxy-benzoyl chloride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Butoxy-benzoyl chloride
3-Butoxy-benzoyl Chloride: A Comprehensive Overview
3-Butoxy-benzoyl chloride, also known by its CAS number 89790-29-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its structure containing a benzoyl group substituted with a butoxy group, has garnered attention due to its unique properties and potential uses. In recent years, advancements in synthetic methodologies and its application in material science have further highlighted its importance in both academic and industrial settings.
The synthesis of 3-Butoxy-benzoyl chloride typically involves the reaction of 3-butoxybenzoic acid with thionyl chloride, a common method for converting carboxylic acids into acid chlorides. This transformation is highly efficient and is often carried out under reflux conditions to ensure complete conversion. The resulting product is a valuable intermediate in organic synthesis, particularly in the preparation of esters, amides, and other derivatives. Recent studies have explored the use of microwave-assisted synthesis for this compound, which offers advantages such as shorter reaction times and higher yields compared to traditional methods.
3-Butoxy-benzoyl chloride exhibits interesting physical and chemical properties that make it suitable for various applications. Its solubility in organic solvents, such as dichloromethane and diethyl ether, facilitates its use in solution-phase reactions. The compound is also thermally stable under mild conditions, which is advantageous for reactions requiring elevated temperatures. Furthermore, the presence of the butoxy group introduces electron-donating effects, influencing the reactivity of the benzoyl chloride moiety. This makes it a valuable substrate for nucleophilic acyl substitution reactions, which are fundamental in organic synthesis.
In terms of applications, 3-Butoxy-benzoyl chloride has found utility in the synthesis of pharmaceutical intermediates. For instance, it serves as a key building block in the preparation of bioactive molecules with potential therapeutic applications. Recent research has focused on its role in constructing complex molecular frameworks through multi-component reactions, demonstrating its versatility in drug discovery efforts. Additionally, this compound has been employed in the development of advanced materials, such as polymeric coatings and adhesives, where its reactivity and functionality contribute to enhanced performance characteristics.
The environmental impact and safety profile of 3-Butoxy-benzoyl chloride are critical considerations for its handling and application. Studies have shown that it exhibits moderate toxicity to aquatic organisms, emphasizing the need for proper disposal and waste management practices. Researchers have also explored green chemistry approaches to minimize the environmental footprint associated with its synthesis and use. For example, catalytic systems utilizing renewable resources have been investigated to enhance the sustainability of its production processes.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3-Butoxy-benzoyl chloride. Density functional theory (DFT) calculations have been employed to study its molecular interactions during nucleophilic acyl substitution reactions. These studies reveal that the electron-donating butoxy group significantly influences the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Such findings not only enhance our understanding of its reactivity but also guide the design of more efficient synthetic pathways.
In conclusion, 3-Butoxy-benzoyl chloride, with its unique structural features and diverse applications, remains a focal point in contemporary chemical research. Its role as an intermediate in organic synthesis continues to expand with advancements in synthetic methodologies and materials science. As researchers delve deeper into its properties and potential uses, this compound is poised to contribute significantly to both academic and industrial endeavors.
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